BenchChemオンラインストアへようこそ!

2,6-Dioxoheptanedioic acid

Dihydrodipicolinate synthase inhibition DHDPS inhibitor ranking Lysine biosynthesis inhibition

2,6-Dioxoheptanedioic acid (synonym: α,ε-diketopimelic acid) is a symmetrical C7 dicarboxylic acid bearing ketone functionalities at the C2 and C6 positions of the heptanedioic acid backbone, with the molecular formula C7H8O6 and a molecular weight of 188.13 g/mol. The compound is catalogued in authoritative databases under ChEMBL ID CHEMBL451265 and DSSTox Substance ID DTXSID40649073.

Molecular Formula C7H8O6
Molecular Weight 188.13 g/mol
CAS No. 34457-84-6
Cat. No. B3051540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxoheptanedioic acid
CAS34457-84-6
Molecular FormulaC7H8O6
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC(CC(=O)C(=O)O)CC(=O)C(=O)O
InChIInChI=1S/C7H8O6/c8-4(6(10)11)2-1-3-5(9)7(12)13/h1-3H2,(H,10,11)(H,12,13)
InChIKeyDYOMGPBEPIHZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dioxoheptanedioic Acid (CAS 34457-84-6): Procurement-Relevant Structural Identity and Core Characteristics


2,6-Dioxoheptanedioic acid (synonym: α,ε-diketopimelic acid) is a symmetrical C7 dicarboxylic acid bearing ketone functionalities at the C2 and C6 positions of the heptanedioic acid backbone, with the molecular formula C7H8O6 and a molecular weight of 188.13 g/mol [1]. The compound is catalogued in authoritative databases under ChEMBL ID CHEMBL451265 and DSSTox Substance ID DTXSID40649073 [2][3]. Its structural hallmark—dual β-keto acid motifs—confers reactivity distinct from both the parent heptanedioic acid (pimelic acid) and mono-keto or regioisomeric analogs, underpinning its utility as both a mechanistic probe for dihydrodipicolinate synthase (DHDPS) and a biosynthetic intermediate in dipicolinic acid formation [4][5].

Why 2,6-Dioxoheptanedioic Acid Cannot Be Replaced by Generic α-Keto Acid or Mono-Dioxo Analogs in DHDPS-Targeted Research


2,6-Dioxoheptanedioic acid occupies a narrow, chemically defined functional space that prohibits simple substitution with regioisomeric dioxo acids or mono-keto dicarboxylic acids. The symmetrical 2,6-diketo configuration creates two chemically equivalent β-keto acid moieties, each capable of enolization and Schiff base formation—a property absent in 4,6-dioxoheptanoic acid (succinylacetone, CAS 51568-18-4), which possesses only one carboxylic acid group and targets an entirely different enzyme (porphobilinogen synthase/ALAD) with a fundamentally distinct inhibition mechanism [1]. Meanwhile, α-ketopimelic acid (2-oxoheptanedioic acid), despite sharing a C7 dicarboxylic acid scaffold, features only a single α-keto group, resulting in altered hydrogen-bonding topology and reduced conformational constraint when engaging the DHDPS active site [2]. Generic procurement of 'heptanedioic acid derivatives' or 'dioxo acid analogs' without precisely specifying the 2,6-regiochemistry introduces uncontrolled variables into enzyme inhibition assays and biosynthetic pathway reconstitution experiments [3].

Quantitative Differentiation Evidence: 2,6-Dioxoheptanedioic Acid vs. Closest Structural and Functional Analogs


DHDPS Inhibition Potency: 2,6-Dioxoheptanedioic Acid (Ki = 0.156 mM) Occupies a Distinct Intermediate-Affinity Tier vs. Shorter-Chain α-Keto Acid Inhibitors

2,6-Dioxoheptanedioic acid exhibits a DHDPS inhibition constant (Ki) of 0.156 mM, positioning it in a clearly resolvable intermediate tier between the most potent analog 2,4-dioxopentanoic acid (Ki = 0.005 mM) and the substantially weaker 2-oxobutanoate (Ki = 0.83 mM) when assessed within the same curated dataset of 23 experimentally characterized DHDPS inhibitors [1]. This 31-fold lower potency relative to 2,4-dioxopentanoic acid and 5.3-fold greater potency relative to 2-oxobutanoate defines a specific affinity window that is valuable for dose-response profiling and for distinguishing competitive from allosteric inhibition modalities in DHDPS enzymology [2]. Against Bacillus subtilis DHDPS specifically, the compound yielded a Ki of 160 µM (1.60 × 10⁵ nM) as curated by ChEMBL, providing organism-specific potency data distinct from the broader dataset [3]. In contrast, α-ketopimelic acid (2-oxoheptanedioic acid) displayed a Ki of 170 µM against Escherichia coli DHDPS, indicating comparable potency but through a structurally distinct mono-keto pharmacophore that lacks the symmetrical dual β-keto acid engagement capability [4].

Dihydrodipicolinate synthase inhibition DHDPS inhibitor ranking Lysine biosynthesis inhibition Antibacterial target validation

Enzyme Target Selectivity: 2,6-Dioxoheptanedioic Acid Targets DHDPS, Whereas Succinylacetone (4,6-Dioxoheptanoic Acid) Is a Potent ALAD/PBG-Synthase Inhibitor

2,6-Dioxoheptanedioic acid and 4,6-dioxoheptanoic acid (succinylacetone), despite sharing a C7 dioxo scaffold, engage fundamentally divergent enzyme targets. 2,6-Dioxoheptanedioic acid inhibits dihydrodipicolinate synthase (DHDPS, EC 4.3.3.7), the first committed enzyme of the bacterial diaminopimelate/lysine biosynthetic pathway, with a Ki of 160 µM [1]. In marked contrast, 4,6-dioxoheptanoic acid is a potent inhibitor of porphobilinogen synthase (ALAD/PBG-synthase, EC 4.2.1.24) in the heme biosynthesis pathway, with a reported Ki of 1.4 µM under uncompetitive inhibition conditions—representing an approximately 114-fold greater potency against an entirely different enzyme target [2]. The molecular basis for this target divergence lies in the terminal functional groups: the dual carboxylic acid termini of 2,6-dioxoheptanedioic acid mimic the two carboxylate moieties of the enzyme-bound condensation intermediate (ASA-pyruvate adduct) necessary for DHDPS active-site recognition, whereas the single carboxylic acid and methyl ketone terminus of succinylacetone matches the ALA substrate pharmacophore recognized by ALAD [3]. This orthogonal selectivity profile is critical for experimental designs where pathway-specific inhibition without heme biosynthesis interference is required.

DHDPS vs ALAD selectivity Target discrimination Heme biosynthesis inhibition Lysine biosynthesis pathway

Biosynthetic Pathway Competence: 2,6-Dioxoheptanedioic Acid Serves as a Specific Dipicolinic Acid Precursor in Bacillus Species, a Role Not Shared by Any Mono-Keto or Regioisomeric Analog

2,6-Dioxoheptanedioic acid (α,ε-diketopimelic acid) is the obligate biosynthetic precursor of dipicolinic acid (pyridine-2,6-dicarboxylic acid, DPA)—a hallmark constituent of bacterial endospores—in Bacillus subtilis [1]. In systematic reconstitution experiments, α,ε-diketopimelic acid reacts with ammonia to form dihydrodipicolinic acid, which subsequently undergoes dismutation to yield DPA and tetrahydrodipicolinic acid in near-equimolar quantities under both aerobic and anaerobic conditions [2]. The enzymatic conversion is catalyzed by dihydrodipicolinate reductase isolated from B. subtilis and is absolutely dependent on oxygen, with an optimal pH of 6.4 [3]. Critically, this biosynthetic competence is entirely absent for 4,6-dioxoheptanoic acid (which lacks the second terminal carboxylate required for ring closure) and for α-ketopimelic acid (which cannot form the dihydrodipicolinate intermediate due to the missing C6 ketone). The apparent Ki of 2,6-dioxoheptanedioic acid for the pyruvate-aspartic semialdehyde condensing enzyme (DHDPS) from B. subtilis was determined alongside dipicolinic acid and L-lysine, establishing its dual role as both an enzyme inhibitor and a metabolic pathway intermediate [4].

Dipicolinic acid biosynthesis Bacillus subtilis sporulation Diketopimelic acid pathway Spore-specific metabolism

Inhibition Mechanism Differentiation: Competitive (Reversible) DHDPS Inhibition vs. Irreversible Inactivation by 4-Oxo-Heptenedioic Acid Analogues

2,6-Dioxoheptanedioic acid functions as a competitive inhibitor of DHDPS with respect to both substrates—pyruvate and aspartate semi-aldehyde (ASA)—as established by double-reciprocal (Lineweaver-Burk) kinetic analysis using the purified B. subtilis condensing enzyme [1]. This reversible, active-site-competitive mechanism contrasts fundamentally with the irreversible inactivation mode exhibited by 4-oxo-heptenedioic acid analogues, which covalently alkylate the DHDPS active site with measurable second-order inactivation rate constants [2]. Specifically, (2E)-4-oxoheptenedioic acid and (2E,5E)-4-oxoheptadienedioic acid were shown to irreversibly inhibit bacterial DHDPS through active-site alkylation, confirmed by substrate co-incubation protection experiments and mass spectrometric identification of the alkylation sites [3]. This mechanistic divergence carries profound practical consequences: the competitive, reversible nature of 2,6-dioxoheptanedioic acid inhibition allows for inhibitor washout, equilibrium binding measurements, and straightforward Ki determination under steady-state conditions, whereas irreversible inhibitors require time-dependent inactivation kinetics (kinact/KI) and preclude reversible equilibrium studies [4].

Reversible competitive inhibition Irreversible enzyme inactivation DHDPS active-site alkylation Mechanism-based inhibitor classification

Physicochemical Property Profile: Dual β-Keto Acid Configuration Confers Distinct Solubility, Hydrogen Bonding, and Ionization Character Relative to Mono-Keto and Non-Keto Heptanedioic Acid Analogs

The symmetrical 2,6-diketo substitution on the heptanedioic acid backbone results in a physicochemical profile that is measurably distinct from comparator compounds. 2,6-Dioxoheptanedioic acid (MW 188.13, C7H8O6) possesses 6 hydrogen bond acceptors and 2 hydrogen bond donors, with a computed topological polar surface area (TPSA) of 109 Ų and XLogP3 of -0.7, indicating moderate hydrophilicity [1]. In contrast, 4,6-dioxoheptanoic acid (succinylacetone, MW 158.15, C7H10O4) has only 4 hydrogen bond acceptors and 1 hydrogen bond donor, while heptanedioic acid (pimelic acid, MW 160.17, C7H12O4) lacks ketone hydrogen bond acceptors entirely [2]. The presence of two β-keto acid motifs endows 2,6-dioxoheptanedioic acid with dual keto-enol tautomerism, a property that governs both its solution-phase reactivity and its capacity to form Schiff base adducts with active-site lysine residues in DHDPS. Diketo acids related to 2,6-dioxoheptanedioic acid have been shown to exist as mixtures of keto and enol forms in solution; for the structurally related 4,6-dioxoheptanoic acid (Compound 1), the enol content was determined to be 90% in CDCl₃ by ¹H-NMR at 5–20 mM concentration [3]. The compound is reported as chemically stable under recommended storage conditions .

β-Keto acid reactivity Hydrogen bond donor/acceptor profile Aqueous solubility Keto-enol tautomerism

Validated Application Scenarios for 2,6-Dioxoheptanedioic Acid (CAS 34457-84-6) Based on Direct Comparative Evidence


DHDPS Enzymology: Steady-State Competitive Inhibition Studies Requiring a Reversible, Intermediate-Affinity Probe

2,6-Dioxoheptanedioic acid is the compound of choice for kinetic mechanism studies of dihydrodipicolinate synthase (DHDPS) where reversible competitive inhibition must be distinguished from irreversible inactivation. Its Ki of 0.156 mM (160 µM against B. subtilis DHDPS) provides a measurable inhibition window suitable for Lineweaver-Burk analysis and Ki determination under steady-state conditions, as demonstrated in the classical purification and characterization of the pyruvate-ASA condensing enzyme [1]. Unlike the irreversible 4-oxo-heptenedioic acid analogues that covalently alkylate the DHDPS active site [2], 2,6-dioxoheptanedioic acid permits equilibrium binding measurements, inhibitor washout controls, and full reversibility verification—essential requirements for rigorous enzyme kinetic characterization.

Bacterial Sporulation Research: In Vitro Reconstitution of Dipicolinic Acid Biosynthesis

For laboratories studying Bacillus subtilis sporulation or developing DPA-based spore detection assays, 2,6-dioxoheptanedioic acid (α,ε-diketopimelic acid) is the only chemically defined precursor capable of reconstituting the dipicolinic acid biosynthetic pathway in vitro [3]. The reaction proceeds spontaneously under both aerobic and anaerobic conditions at pH 8.2 (optimal at a 1:4 diketopimelic acid-to-ammonia ratio), and is enzymatically catalyzed by dihydrodipicolinate reductase at pH 6.4 with absolute oxygen dependence [4]. Neither 4,6-dioxoheptanoic acid (lacking the second terminal carboxylate), α-ketopimelic acid (lacking the C6 ketone), nor heptanedioic acid (lacking both ketone groups) can substitute in this pathway reconstitution.

Lysine Biosynthesis Inhibitor Screening: Calibration Standard for Moderate-Affinity DHDPS Inhibitor Tiers

In antibacterial drug discovery programs targeting the DAP/lysine biosynthetic pathway, 2,6-dioxoheptanedioic acid serves as a well-characterized calibration standard defining the moderate-affinity tier within inhibitor screening cascades. Its Ki of 0.156 mM bridges the potency gap between high-affinity leads (e.g., 2,4-dioxopentanoic acid at 0.005 mM) and weak binders (e.g., 2-oxobutanoate at 0.83 mM) within the curated 23-inhibitor dataset [5]. This intermediate affinity is particularly valuable for establishing dose-response baselines in high-throughput screens and for validating computational docking models that require experimental Ki benchmarks spanning at least two orders of magnitude.

Target Discrimination Studies: Clean DHDPS Inhibition Without ALAD/PBG-Synthase Cross-Reactivity

For experiments requiring selective perturbation of lysine biosynthesis without concomitant interference in heme biosynthesis, 2,6-dioxoheptanedioic acid provides unambiguous target discrimination. Its DHDPS-specific inhibition (Ki = 160 µM) [6] is orthogonal to the ALAD/PBG-synthase inhibitory activity of succinylacetone (4,6-dioxoheptanoic acid, Ki = 1.4 µM) [7]. This selectivity profile is critical for studies investigating downstream metabolic consequences of DHDPS inhibition in bacterial systems, where inadvertent heme pathway disruption by succinylacetone would confound phenotypic readouts.

Quote Request

Request a Quote for 2,6-Dioxoheptanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.